
tert-Butyl 3-(6-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(6-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a chloro-substituted pyrimidine ring, and an azetidine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(6-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2,4-dichloro-5-nitropyrimidine with suitable reagents under controlled conditions.
Introduction of the Azetidine Ring: The azetidine ring is introduced through a cyclization reaction involving intermediates like 3-azetidinone.
Esterification: The final step involves the esterification of the azetidine derivative with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
tert-Butyl 3-(6-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Pyrimidines: Formed by nucleophilic substitution of the chloro group.
Carboxylic Acids: Formed by hydrolysis of the ester group.
科学研究应用
tert-Butyl 3-(6-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of tert-Butyl 3-(6-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
相似化合物的比较
tert-Butyl 3-(6-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 3-(6-chloro-5-nitropyridin-4-yl)azetidine-1-carboxylate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
tert-Butyl 3-(6-chloro-5-nitrobenzene-4-yl)azetidine-1-carboxylate: Similar structure but with a benzene ring instead of a pyrimidine ring.
tert-Butyl 3-(6-chloro-5-nitrothiazole-4-yl)azetidine-1-carboxylate: Similar structure but with a thiazole ring instead of a pyrimidine ring.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C12H15ClN4O4 |
|---|---|
分子量 |
314.72 g/mol |
IUPAC 名称 |
tert-butyl 3-(6-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H15ClN4O4/c1-12(2,3)21-11(18)16-4-7(5-16)8-9(17(19)20)10(13)15-6-14-8/h6-7H,4-5H2,1-3H3 |
InChI 键 |
LXAITOMGSADCOU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Oxo-3',6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13165676.png)
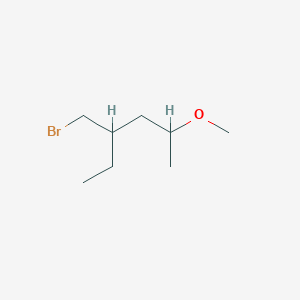
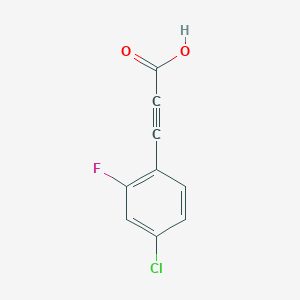
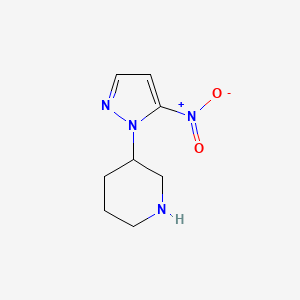

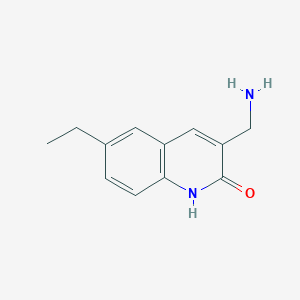

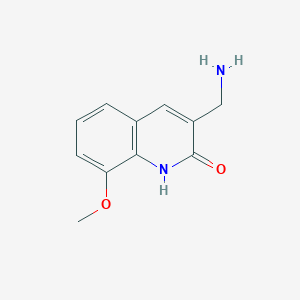
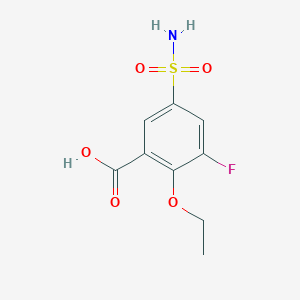

![2-[3-(Aminomethyl)oxolan-3-YL]propan-2-OL](/img/structure/B13165744.png)
